1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole
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Overview
Description
1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features an ethyl group attached to the nitrogen atom and a 4-ethylphenyl group attached to the second carbon atom of the pyrrole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole typically involves the reaction of 4-ethylbenzaldehyde with ethylamine and an appropriate catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired pyrrole derivative. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as Lewis acids or transition metal complexes can enhance the reaction rate and selectivity. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur at the phenyl ring, introducing nitro or halogen groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Nitro or halogen-substituted pyrrole derivatives.
Scientific Research Applications
1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism by which 1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways involved in cancer progression.
Comparison with Similar Compounds
1-Ethyl-2-phenyl-1H-pyrrole: Lacks the ethyl group on the phenyl ring, resulting in different chemical and biological properties.
2-(4-Ethylphenyl)-1H-pyrrole: Lacks the ethyl group on the nitrogen atom, affecting its reactivity and applications.
1-Methyl-2-(4-ethylphenyl)-1H-pyrrole: Features a methyl group instead of an ethyl group on the nitrogen atom, leading to variations in its physical and chemical behavior.
Uniqueness: 1-Ethyl-2-(4-ethylphenyl)-1H-pyrrole is unique due to the presence of both ethyl and 4-ethylphenyl substituents, which confer distinct steric and electronic effects
Properties
CAS No. |
88054-91-5 |
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Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-ethyl-2-(4-ethylphenyl)pyrrole |
InChI |
InChI=1S/C14H17N/c1-3-12-7-9-13(10-8-12)14-6-5-11-15(14)4-2/h5-11H,3-4H2,1-2H3 |
InChI Key |
HLQKREJUXDBMIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=CN2CC |
Origin of Product |
United States |
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